molecular formula C9H9F3O2 B1416644 (1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol CAS No. 1108723-47-2

(1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol

Cat. No. B1416644
CAS RN: 1108723-47-2
M. Wt: 206.16 g/mol
InChI Key: RFESEZYNEIOJHS-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol, also known as (1S)-1-(4-trifluoromethoxyphenyl)ethanol, is an organofluorine compound with a wide range of applications in scientific research. It is a colorless liquid with a sweet, floral odor and a boiling point of 79.4°C. (1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol is used in a variety of scientific fields including biochemistry, pharmacology, and organic chemistry. This compound has many beneficial properties such as a high solubility in a variety of solvents and a low toxicity.

Scientific Research Applications

1. Enzymatic Resolution and Kinetic Studies

The compound (1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol plays a significant role in the field of enzymatic resolution and kinetic studies. For instance, Shimizu et al. (1996) demonstrated the use of this compound in achieving high enantiomeric purity through lipase-mediated kinetic resolution. This process is crucial for the production of compounds like 1,1,1-trifluoro-2,3-epoxypropane, which have significant applications in various chemical reactions and synthesis processes (Shimizu, Sugiyama, & Fujisawa, 1996).

2. Chemical Synthesis and Structural Analysis

The compound is also integral in chemical synthesis and structural analysis. For instance, Guo Bao-guo (2012) used a similar structure in the synthesis of key intermediates for antiosteoporosis drugs. This highlights the compound's importance in synthesizing pharmaceutical intermediates, providing a pathway for developing new therapeutic agents (Guo, 2012).

3. Crystallography and Molecular Interactions

Bikas et al. (2019) conducted research on a structurally related compound, focusing on its crystal structure and intermolecular interactions. This research is vital in understanding the compound's physical properties and potential applications in materials science, such as in the design of novel crystal structures and materials (Bikas, Emami, & Kozakiewicz, 2019).

4. Applications in Liquid Crystals and Mesogenes

Research by Kula et al. (2010) explored the synthesis of new chiral smectic mesogenes using related structural fragments. This research is significant in the field of liquid crystals and optoelectronics, where these mesogenes can be used to develop advanced display technologies and optical materials (Kula, Spadlo, Żurowska, & Dabrowski, 2010).

properties

IUPAC Name

(1S)-1-[4-(trifluoromethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6,13H,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFESEZYNEIOJHS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol
Reactant of Route 2
Reactant of Route 2
(1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol
Reactant of Route 3
Reactant of Route 3
(1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol
Reactant of Route 4
Reactant of Route 4
(1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol
Reactant of Route 5
Reactant of Route 5
(1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol
Reactant of Route 6
Reactant of Route 6
(1S)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.